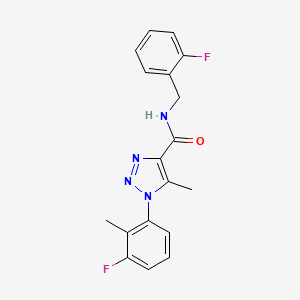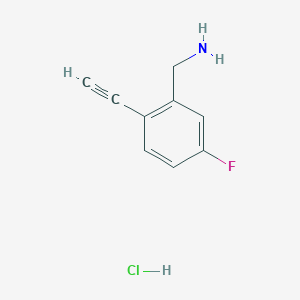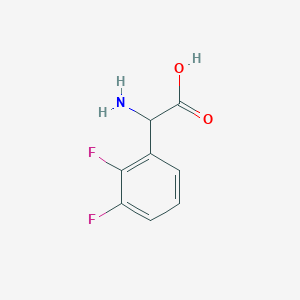![molecular formula C21H22N4O2S B2684109 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1209663-76-2](/img/structure/B2684109.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of various derivatives of the compound, highlighting their structural and physicochemical properties. For example, novel sets of compounds have been synthesized and evaluated for their potential biological activities, including anti-inflammatory and antimicrobial effects. These studies provide detailed insights into the methodologies for preparing these compounds and their structural elucidation using techniques such as IR, NMR, and Mass spectroscopy (Aejaz Ahmed et al., 2017; Lin-Ling Gan et al., 2010).
Biological Activities
Several studies have investigated the biological activities of these compounds, including their antibacterial, antifungal, anti-inflammatory, and anticancer properties. These activities are attributed to the structural features of the compounds, which have been optimized through various synthetic strategies. Compounds have been found to exhibit significant in vitro and in vivo activities, highlighting their potential as leads for the development of new therapeutic agents (R. Rajkumar et al., 2014; W. Hamama et al., 2013).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer evaluations of these derivatives have demonstrated their effectiveness against a variety of bacterial, fungal, and cancer cell lines. Some compounds have shown remarkable broad-spectrum antimicrobial efficacy and have been compared to standard drugs in clinical use. Additionally, specific derivatives have exhibited good anticancer activity, suggesting their potential utility in cancer treatment (Sandeep Kumar et al., 2013; B. Sathe et al., 2011).
Electrochemical and Quantum Chemical Studies
Research has also focused on the electrochemical properties and quantum chemical studies of benzimidazole derivatives, providing insights into their potential applications as corrosion inhibitors and in other industrial applications. These studies offer a deeper understanding of the interactions at the molecular level that contribute to the observed biological and chemical properties (M. Yadav et al., 2016).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(13-25-14-22-17-4-1-2-5-18(17)25)23-7-9-24(10-8-23)21(27)16-12-15(16)19-6-3-11-28-19/h1-6,11,14-16H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFKOGTMGTPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC3=CC=CC=C32)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684026.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2684027.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

![4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2684031.png)
![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)
![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)
![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)



